molecular formula C13H16N2O2S B2718994 N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide CAS No. 1436046-72-8

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide

Cat. No.: B2718994
CAS No.: 1436046-72-8
M. Wt: 264.34
InChI Key: JEFFGTUDHLYGAF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide is a chemical compound that features a cyclopropyl group, a methyl group, a prop-2-ynylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and prop-2-ynylamino groups. The cyclopropyl group can be introduced through cyclopropanation reactions, while the prop-2-ynylamino group can be synthesized via propargylation reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide: shares similarities with other sulfonamide compounds, such as:

Uniqueness

  • The presence of the cyclopropyl and prop-2-ynylamino groups in this compound imparts unique structural and chemical properties that distinguish it from other sulfonamide compounds. These features may contribute to its specific reactivity and potential applications in various fields.

Properties

IUPAC Name

N-cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-9-14-12-5-4-6-13(10(12)2)18(16,17)15-11-7-8-11/h1,4-6,11,14-15H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFGTUDHLYGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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